molecular formula C14H13O2PS B14395609 Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane CAS No. 87762-82-1

Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane

Cat. No.: B14395609
CAS No.: 87762-82-1
M. Wt: 276.29 g/mol
InChI Key: HXXQUAXLYSQDHX-UHFFFAOYSA-N
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Description

Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a member of the phosphane family, characterized by the presence of a phosphorus atom bonded to various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with an appropriate sulfur-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction temperature is maintained at around 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphane compounds.

Scientific Research Applications

Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its sulfur and phosphorus atoms play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: A simpler analog with similar reactivity but lacking the sulfur-containing moiety.

    Triphenylphosphine: Another related compound with three phenyl groups attached to the phosphorus atom.

    Phosphine oxides: Compounds with an oxygen atom bonded to the phosphorus, exhibiting different reactivity.

Uniqueness

Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane is unique due to the presence of both sulfur and phosphorus atoms in its structure, which imparts distinct chemical and physical properties. Its ability to undergo diverse chemical reactions and form stable complexes makes it valuable in various applications.

Properties

CAS No.

87762-82-1

Molecular Formula

C14H13O2PS

Molecular Weight

276.29 g/mol

IUPAC Name

[phenyl(1-sulfinylethyl)phosphoryl]benzene

InChI

InChI=1S/C14H13O2PS/c1-12(18-16)17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

HXXQUAXLYSQDHX-UHFFFAOYSA-N

Canonical SMILES

CC(=S=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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